Belinostat, chemically known as (2E)-N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide, is a pan-histone deacetylase (HDAC) inhibitor. [] It effectively inhibits Class I, II, and IV HDAC enzymes at micromolar concentrations. [] Classified as a hydroxamic acid-based compound, Belinostat plays a crucial role in scientific research, particularly in understanding epigenetic regulation and its implications for various diseases, including cancer. [, , ]
Belinostat is a hydroxamic acid derivative and a potent inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It is primarily used in the treatment of hematological malignancies, particularly peripheral T-cell lymphoma. Belinostat enhances the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.
Belinostat was developed by the pharmaceutical company Topotarget and is marketed under the brand name Beleodaq. It is classified as an antineoplastic agent and falls under the category of HDAC inhibitors. The compound is recognized for its role in epigenetic regulation, making it a significant focus in cancer research.
The synthesis of belinostat involves several steps, typically starting from benzoic acid or related compounds. One notable method includes a six-step synthetic route that utilizes benzoic acid as the initial material. This method includes:
This synthetic pathway is advantageous due to its cost-effectiveness and reduced environmental impact, utilizing readily available starting materials and minimizing hazardous waste.
Belinostat has a molecular formula of C_11H_12N_2O_3S, with a molecular weight of approximately 252.29 g/mol. The structure features a hydroxamic acid functional group, which is critical for its activity as an HDAC inhibitor.
The specific arrangement of these functional groups contributes to its biological activity and interaction with target enzymes.
Belinostat acts primarily through inhibition of histone deacetylases, which leads to increased acetylation of histones and altered gene expression profiles in cancer cells. The chemical reactions involved include:
The mechanism by which belinostat exerts its anticancer effects involves several key processes:
Studies have shown that belinostat exhibits IC50 values in the low nanomolar range for various HDAC isoforms, indicating its potent inhibitory activity .
The melting point ranges around 150-160 °C, indicating its thermal stability suitable for pharmaceutical formulations .
Belinostat has several significant applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3